molecular formula C14H14ClNOS B2496791 2-(5-chlorothiophen-2-yl)-N-(2,3-dimethylphenyl)acetamide CAS No. 921776-90-1

2-(5-chlorothiophen-2-yl)-N-(2,3-dimethylphenyl)acetamide

Cat. No. B2496791
CAS RN: 921776-90-1
M. Wt: 279.78
InChI Key: FGEHNJXNCDQZTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of acetamide derivatives often involves the condensation of various substituted phenylacetamides with other chemical groups to create novel compounds with potential anti-inflammatory and anticancer activities. For instance, the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides demonstrated significant anti-inflammatory activity, showcasing the importance of precise chemical modifications for desired biological effects (Sunder & Maleraju, 2013).

Molecular Structure Analysis

Molecular structure analysis, such as 1H NMR, IR, and Mass spectra, confirms the structures of synthesized compounds. These techniques are vital in verifying the expected chemical composition and structure of new acetamide derivatives. The study by Duran and Canbaz (2013) on the pKa determination of newly synthesized acetamide derivatives exemplifies the application of these analytical methods to understand the structural characteristics and acidity constants of compounds, highlighting their importance in molecular structure analysis (Duran & Canbaz, 2013).

Chemical Reactions and Properties

Acetamide derivatives participate in a variety of chemical reactions, leading to the formation of novel compounds with diverse properties. For example, carbodiimide condensation was used in the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives, showcasing a method for creating compounds with potential pharmaceutical applications (Yu et al., 2014).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, can significantly affect their application and effectiveness. Studies on the crystal structures of acetamide compounds provide insights into their physical characteristics and potential for drug development. For example, the analysis of 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide reveals how hydrogen bonding influences the compound's structure and stability (Acta Crystallographica Section E, 2007).

Scientific Research Applications

Pharmacokinetics and Metabolism

The study of Paracetamol metabolism and related genetic differences explores the metabolic pathways of acetaminophen, a compound structurally related to 2-(5-chlorothiophen-2-yl)-N-(2,3-dimethylphenyl)acetamide. This research highlights the significance of genetic differences in paracetamol metabolism, suggesting variable susceptibility to toxicity and efficacy in therapeutics based on pharmacogenetic profiles. Understanding these metabolic pathways is crucial for assessing the safety and effectiveness of related compounds like 2-(5-chlorothiophen-2-yl)-N-(2,3-dimethylphenyl)acetamide in various populations (Li-zi Zhao & G. Pickering, 2011).

Environmental Impact and Remediation

Environmental protection by the adsorptive elimination of acetaminophen from water provides insights into the removal of acetaminophen, another structurally similar compound, from water sources. This research can inform the development of strategies to mitigate the environmental impact of related chemicals, including 2-(5-chlorothiophen-2-yl)-N-(2,3-dimethylphenyl)acetamide. The study emphasizes the effectiveness of certain adsorbents in removing pollutants like acetaminophen from water, which could be applied to similar compounds (C. Igwegbe et al., 2021).

Toxicity and Safety Evaluation

The examination of Thiophene analogues of the carcinogens benzidine and 4-aminobiphenyl includes the synthesis and evaluation of compounds closely related to 2-(5-chlorothiophen-2-yl)-N-(2,3-dimethylphenyl)acetamide. This study evaluates the potential carcinogenicity of thiophene analogues, providing valuable information for the safety assessment of similar compounds. The research suggests that understanding the toxicological profiles of these analogues is critical for evaluating the carcinogenic risk of structurally related compounds (J. Ashby et al., 1978).

properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNOS/c1-9-4-3-5-12(10(9)2)16-14(17)8-11-6-7-13(15)18-11/h3-7H,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEHNJXNCDQZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC2=CC=C(S2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-chlorothiophen-2-yl)-N-(2,3-dimethylphenyl)acetamide

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